molecular formula C9H5ClF4O B14774064 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14774064
M. Wt: 240.58 g/mol
InChI Key: FEDXWAWLWLMWRL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C9H5ClF4O It is characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-2-fluoro-5-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and enhance yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
  • 4-Chloro-2-methylphenylboronic acid
  • (5-Chloro-2-fluoro-4-methylphenyl)boronic acid

Uniqueness

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Properties

Molecular Formula

C9H5ClF4O

Molecular Weight

240.58 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5ClF4O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3

InChI Key

FEDXWAWLWLMWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F

Origin of Product

United States

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